2-ethoxy-6-fluoro-3-nitrobenzonitrile
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Overview
Description
2-ethoxy-6-fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C9H7FN2O3. It is a derivative of benzonitrile, featuring ethoxy, fluoro, and nitro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-fluoro-3-nitrobenzonitrile typically involves the nitration of 2-ethoxy-6-fluorobenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-ethoxy-6-fluoro-3-aminobenzonitrile.
Substitution: 2-ethoxy-6-methoxy-3-nitrobenzonitrile.
Hydrolysis: 2-ethoxy-6-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
2-ethoxy-6-fluoro-3-nitrobenzonitrile finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials for electronic devices
Mechanism of Action
The mechanism of action of 2-ethoxy-6-fluoro-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-3-nitrobenzonitrile: Lacks the ethoxy group, making it less hydrophobic.
2-ethoxy-3-nitrobenzonitrile: Lacks the fluoro group, affecting its electronic properties.
2-ethoxy-6-fluorobenzonitrile: Lacks the nitro group, reducing its reactivity in certain reactions.
Uniqueness
2-ethoxy-6-fluoro-3-nitrobenzonitrile is unique due to the combination of ethoxy, fluoro, and nitro groups, which impart distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
CAS No. |
2273380-31-5 |
---|---|
Molecular Formula |
C9H7FN2O3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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